((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H/t9-,10+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPAMUCAFGMKMX-JXGSBULDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride, a quinolizidine derivative, has shown promising biological activity in various research studies. This article provides a comprehensive overview of its potential therapeutic applications and mechanisms of action.
Anticonvulsant Activity
Research suggests that ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride may possess anticonvulsant properties. While specific data on this compound is limited, similar quinolizidine derivatives have demonstrated efficacy in reducing seizure activity in animal models.
Anti-Malarial Properties
Preliminary studies indicate that the compound may exhibit anti-malarial activity. The unique structure of the quinolizin ring system is thought to interfere with the life cycle of the Plasmodium parasite, though further research is needed to elucidate the exact mechanism.
Anti-Tumor Potential
There is growing interest in the anti-tumor properties of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride. In vitro studies have shown promising results in inhibiting the growth of certain cancer cell lines, warranting further investigation.
The biological activity of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride is primarily attributed to its unique structural characteristics. The compound's bicyclic structure and the presence of the methanamine group contribute to its potential interactions with various biological targets.
Receptor Binding Studies
Research has focused on the compound's ability to bind to specific receptors in the central nervous system. While detailed binding affinity data is not available for this specific compound, studies on similar quinolizidine derivatives have shown interactions with:
- Serotonin receptors
- Dopamine receptors
- GABA receptors
These interactions may explain the compound's potential anticonvulsant and neuroactive properties.
Comparative Analysis
To better understand the biological activity of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride, it is helpful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride | Bicyclic structure with amine | Potential anticonvulsant, anti-malarial, anti-tumor |
| Quinolizidine derivatives | Bicyclic structure | Analgesic, antimicrobial |
| Piperidine analogs | Saturated nitrogen-containing ring | Antidepressant, anxiolytic |
| Tetrahydroisoquinolines | Similar bicyclic framework | Neuroactive properties |
This comparison highlights the unique properties of ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride, particularly its specific stereochemistry and potential applications in pharmacology.
Case Study: Antiviral Activity
A recent study investigated the antiviral activity of compounds structurally similar to ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride . While not directly studying this compound, the research provides valuable insights into the potential antiviral properties of quinolizidine derivatives.
The study found that certain triazole-containing lupinines demonstrated significant antiviral activity against influenza viruses. Two compounds in particular, referred to as compounds 4 and 5, showed the ability to suppress neuraminidase activity by up to 40% .
Virucidal Activity Results
The study also examined the virucidal activity of these compounds against influenza virus strains A/Almaty/8/98 (H3N2) and A/Vladivostok/2/09 (H1N1). The results showed that some derivatives were able to reduce virus infectivity by more than 1 log, indicating a loss of 90% of virus infectivity .
These findings suggest that ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride and its structural analogs may have potential as antiviral agents, particularly against influenza viruses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core bicyclic systems and functional modifications. Key comparisons include:
| Compound Name | CAS/Identifier | Molecular Formula | Key Features |
|---|---|---|---|
| ((1S,9AR)-Octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride | 92846-68-9 | C₁₀H₂₂Cl₂N₂ | Quinolizidine core, primary amine (dihydrochloride salt) |
| (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride | Not provided | C₁₅H₂₂NOCl | Cyclohexylmethyl-phenyl group, carbonyl (C=O) at 1705 cm⁻¹ (FTIR), chiral centers |
| {hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride | 2094648-94-7 | C₈H₁₈Cl₂N₂O₂ | Morpholine-oxazine hybrid, oxygen-containing heterocycle |
| Bicyclo[2.2.2]octane-2-methanamine, 3-(3,4-dichlorophenyl)-N,N-dimethyl-, hydrochloride | 59496-26-3 | C₁₆H₂₂Cl₃N | Bicyclo[2.2.2]octane core, dichlorophenyl substituent, tertiary amine |
Key Observations :
- Core Structure: The quinolizidine core in the target compound lacks oxygen atoms, unlike the morpholine-oxazine hybrid (C₈H₁₈Cl₂N₂O₂), which may confer higher polarity and altered solubility .
- Functional Groups : The primary amine in the target compound contrasts with tertiary amines (e.g., N,N-dimethyl groups in bicyclo[2.2.2]octane derivatives), which could influence receptor binding or catalytic activity .
- Salt Forms : The dihydrochloride salt enhances aqueous solubility compared to free bases (e.g., CAS 75532-84-2, M.W. 168.28 g/mol), a critical factor in pharmacological formulations .
Physicochemical Properties
- Spectroscopic Data: The target compound’s free base (CAS 75532-84-2) lacks reported spectral data, but analogs like (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride show distinct FTIR peaks for C=O (1705 cm⁻¹) and aromatic C-H stretches (3030–3080 cm⁻¹), absent in the quinolizidine derivative . FAB MS data for the phenyl-containing analog (m/z 232 for MH⁺) suggests stability differences due to aromatic vs. aliphatic bicyclic systems .
- Elemental Analysis: The target compound’s dihydrochloride form matches calculated Cl content (13.24% vs. 13.46% found), whereas (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride shows minor deviations (C: 66.97% found vs. 67.28% calculated), possibly due to hydration .
Preparation Methods
Imino-Aldol Reaction and N-Acyliminium Cyclization
The imino-aldol reaction constructs bicyclic frameworks by coupling aldehydes with imines, followed by intramolecular cyclization. In a study on related lupin alkaloids, an anti-selective imino-aldol reaction between (S)-p-tolylsulfinimines and aldehydes yielded intermediates with contiguous stereocenters. Subsequent N-acyliminium cyclization under acidic conditions (e.g., TFA) formed the quinolizidine ring. For the target compound, analogous conditions could cyclize a linear precursor (e.g., 1-aminomethylquinolizidine ) to generate the octahydro-1H-quinolizin-1-yl scaffold.
Key Conditions :
Reductive Cyclization of Amino Ketones
Reductive cyclization employs hydrogenation or metal-mediated reductions to form the bicyclic structure. For example, a keto-amine precursor undergoes hydrogenation over palladium or platinum catalysts, simultaneously reducing carbonyl groups and facilitating ring closure. This method benefits from high atom economy but requires precise control over stereochemistry.
Example Reaction :
Conditions :
-
Pressure: 1–3 atm H₂
-
Catalyst: 10% Pd/C or PtO₂
-
Yield: 50–65%
Stereochemical Control via Chiral Resolution
The (1S,9aR) configuration is achieved through chiral resolution or asymmetric synthesis.
Diastereomeric Salt Formation
Racemic mixtures of the quinolizidine intermediate are treated with chiral acids (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts. Differential crystallization isolates the desired enantiomer. For instance, resolving 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine with L-tartaric acid yields the (1S,9aR) isomer.
Optimized Parameters :
Enzymatic Resolution
Lipases or esterases selectively hydrolyze ester derivatives of the racemic amine. For example, Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of N-acetyl-(rac)-quinolizidine methanamine , yielding the (1S,9aR)-enantiomer with >90% ee.
Reductive Amination for Methanamine Installation
Reductive amination introduces the methanamine group post-cyclization. A ketone intermediate reacts with ammonium acetate or methylamine in the presence of a reducing agent.
Protocol :
-
React quinolizidine ketone with methylamine in methanol.
-
Add NaBH₃CN or H₂/Pd-C for reduction.
-
Acidify with HCl to form the dihydrochloride salt.
Conditions :
-
Solvent: Methanol or THF
-
Reducing Agent: NaBH₃CN (1.2 equiv)
-
Yield: 70–85%
Alternative Synthetic Routes
Cross-Metathesis for Allyl Silane Precursors
A Grubbs catalyst-mediated cross-metathesis assembles allyl silane intermediates, which undergo N-acyliminium cyclization to form the quinolizidine core. This method enables modular construction but requires stringent anhydrous conditions.
Example :
Beckmann Rearrangement
Oxime derivatives of cyclododecanone undergo Beckmann rearrangement to form lactams, which are reduced to amines. While less common, this approach offers an alternative pathway to bicyclic amines.
Comparative Analysis of Methods
Q & A
Q. What are the key synthetic pathways for ((1S,9AR)-octahydro-1H-quinolizin-1-yl)methanamine dihydrochloride?
The synthesis typically involves multi-step organic reactions starting from quinolizidine precursors. A common approach includes:
- Reductive amination to introduce the methanamine group.
- Cyclization to form the bicyclic quinolizidine core.
- Salt formation with hydrochloric acid to enhance solubility and stability. Purification is achieved via recrystallization or chromatography. Analytical validation (e.g., NMR, IR, MS) is critical to confirm stereochemical integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional groups (e.g., δ 3.2–3.5 ppm for NH₂ groups).
- Infrared Spectroscopy (IR) : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations.
- Mass Spectrometry (MS) : Validates molecular weight (observed m/z 239.21 for [M+H]⁺).
- Thermal Gravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
Q. Why is the dihydrochloride salt form preferred in biological assays?
The dihydrochloride form improves aqueous solubility (e.g., >50 mg/mL in PBS) and stability under physiological conditions, enabling reliable in vitro testing (e.g., antiprotozoal IC₅₀ assays) .
Advanced Research Questions
Q. How does stereochemistry at the nitrogen atom influence biological activity?
The (1S,9aR) configuration optimizes binding to protozoal targets (e.g., Plasmodium enzymes). Enantiomeric impurities reduce efficacy by >70%, as shown in comparative studies .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from:
- Metabolic instability : Use hepatic microsome assays to identify vulnerable sites.
- Poor bioavailability : Modify formulation (e.g., liposomal encapsulation) or administer with pharmacokinetic enhancers.
- Species-specific metabolism : Validate findings in multiple animal models (e.g., murine vs. primate) .
Q. How can pharmacokinetic properties of this compound be optimized?
Strategies include:
- Structural modifications : Introduce fluorinated groups to enhance metabolic stability.
- Prodrug design : Mask polar amines with acetyl or phosphate groups.
- Co-administration : Pair with CYP450 inhibitors to prolong half-life .
Methodological Guidance
Q. What experimental controls are critical in antiprotozoal assays?
Include:
- Positive controls : Chloroquine for Plasmodium, amphotericin B for Leishmania.
- Solvent controls : DMSO (<0.1% v/v) to rule out vehicle effects.
- Cytotoxicity assays : Use HEK293 or HepG2 cells to calculate selectivity indices .
Q. How is structural stability assessed under varying pH conditions?
Perform pH-dependent stability studies (pH 2–10) with HPLC monitoring. Key findings:
- Stable in acidic conditions (pH 2–4, >90% intact after 24 hrs).
- Degrades at pH >7 (40% degradation at pH 8 in 12 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
